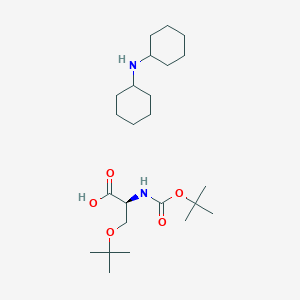

Boc-ser(tbu)-oh dcha

Übersicht

Beschreibung

Boc-ser(tbu)-oh dcha, also known as tert-butyloxycarbonyl-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The tert-butyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the hydroxyl group of serine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ser(tbu)-oh dcha typically involves the protection of serine using tert-butyloxycarbonyl chloride and tert-butyl alcohol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc and tBu groups are removed under acidic conditions, enabling sequential peptide elongation.

| Protecting Group | Deprotection Reagent | Conditions | Efficiency | Source |

|---|---|---|---|---|

| Boc (N-terminal) | TFA (20–50% v/v) in CH₂Cl₂ | 1–2 h, RT | >99% | |

| tBu (O-terminal) | TFA/water (95:5) | 1–3 h, RT | 95–98% |

Notes :

- DCHA is released during Boc deprotection and removed via filtration or extraction .

- Overexposure to TFA (>3 h) may lead to tert-butyl ester hydrolysis, necessitating precise timing .

Racemization Mitigation

Serine’s β-hydroxyl group poses a racemization risk during coupling. Studies demonstrate:

- Coupling System Impact : HATU/HOAt reduces racemization to <1% compared to HOBt/DIC (>5%) .

- Temperature Effect : Reactions at 0°C show 0.3% racemization vs. 1.2% at 30°C .

Side Reactions and Stability

Salt Formation and Purification

Boc-Ser(tBu)-OH·DCHA’s DCHA salt enhances crystallinity, simplifying purification.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Boc-D-Ser(tBu)-OH DCHA has diverse applications across various fields:

Chemistry

- Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the stepwise construction of peptides with high precision .

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing complex molecules.

Biology

- Protein Studies : Used to synthesize peptides that are essential for studying protein structure and function, including enzyme mechanisms and protein-protein interactions .

- Neurotrophic Activity : Peptides containing this compound have shown potential in modulating neurotrophic factors critical for neuronal survival, indicating therapeutic applications in neurodegenerative diseases.

Medicine

- Pharmaceutical Development : It plays a role in developing peptide-based therapeutics, aiding in the synthesis of drugs or drug delivery agents .

- Antimicrobial Properties : Research indicates that modifications of peptides synthesized with this compound exhibit antimicrobial activity against resistant strains of bacteria.

Industry

- Chemical Production : Utilized in the large-scale synthesis of peptide drugs, ensuring protection of functional groups during the synthesis process, leading to high-purity products .

Case Studies

-

Neurotrophic Factor Modulation :

- A study demonstrated that peptides synthesized using Boc-D-Ser(tBu)-OH DCHA could influence neurotrophic factors, suggesting potential applications in treating neurodegenerative diseases.

-

Antimicrobial Activity Enhancement :

- Research on teixobactin derivatives incorporating this compound showed enhanced binding to lipid II, leading to increased potency against resistant bacterial strains.

-

Pain Management Therapies :

- Peptides synthesized from this compound were found to interact with opioid receptors, indicating potential analgesic effects relevant for new pain management strategies.

Biologische Aktivität

Boc-Ser(tBu)-OH DCHA (CAS No. 18942-50-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a protected amino acid derivative with the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 442.63 g/mol

- Purity : Typically above 95% for research applications

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

Synthesis

The synthesis of this compound involves several steps, commonly utilizing solid-phase peptide synthesis (SPPS) techniques. The process includes:

- Protection of Functional Groups : The serine residue is protected using a tert-butyl group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments using methods such as mixed anhydride coupling.

- Formation of DCHA Salt : The compound is often converted into its DCHA salt form to enhance solubility and stability during biological assays .

Biological Activity

This compound exhibits several biological activities, primarily related to its role as a building block in peptide synthesis. Some notable activities include:

- Immunomodulatory Effects : Compounds derived from Boc-Ser(tBu)-OH have been studied for their potential to modulate immune responses, particularly in the development of T-cells. For instance, related peptides have shown promise in enhancing thymus-dependent lymphocyte activity, which is crucial for adaptive immunity .

- Antimicrobial Properties : Research has indicated that peptides synthesized using Boc-Ser(tBu)-OH can exhibit antimicrobial activity by inhibiting bacterial growth through mechanisms such as disrupting cell membrane integrity or interfering with essential bacterial functions .

Case Study 1: Thymosin α1 and Derivatives

A study focused on thymosin α1 and its derivatives, including those synthesized using Boc-Ser(tBu)-OH, demonstrated significant immunomodulatory effects. Thymosin α1 was found to enhance T-cell proliferation and cytokine production in vitro, suggesting that similar compounds could be developed for therapeutic use in immunotherapy .

Case Study 2: Peptide Libraries and Antimicrobial Activity

Another research effort involved the creation of combinatorial libraries of peptides incorporating Boc-Ser(tBu)-OH derivatives. These libraries were screened for antimicrobial activity against various pathogens. Results indicated that certain cyclic peptides showed enhanced efficacy against resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Immunomodulatory Effects | Enhanced T-cell activity via thymosin α1 derivatives |

| Antimicrobial Activity | Effective against resistant bacteria in combinatorial peptide libraries |

| Synthesis Techniques | Utilization of SPPS and mixed anhydride coupling methods |

Eigenschaften

CAS-Nummer |

18942-50-2 |

|---|---|

Molekularformel |

C24H46N2O5 |

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |

InChI-Schlüssel |

AIEUUHIXSUNTGV-QRPNPIFTSA-N |

SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Isomerische SMILES |

CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Kanonische SMILES |

CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Key on ui other cas no. |

18942-50-2 |

Synonyme |

Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.